Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
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Overview
Description
Nimbin is a triterpenoid compound isolated from the neem tree (Azadirachta indica). It is part of the chemical family of limonoids and triterpenoids. Nimbin is known for its various biological activities, including anti-inflammatory, antipyretic, fungicidal, antihistamine, and antiseptic properties . It was first extracted in 1942 from neem seeds by Siddiqi et al. and has since been studied for its potential medicinal and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimbin can be extracted from different parts of the neem tree using solvents or supercritical carbon dioxide . The extraction process involves dissolving nimbin into an organic solvent, followed by purification steps to isolate the compound .
Industrial Production Methods: Industrial production of nimbin typically involves large-scale extraction from neem seeds, leaves, or bark. The process includes solvent extraction, filtration, and purification to obtain nimbin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nimbin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nimbin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nimbin.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the nimbin molecule.
Major Products Formed: The major products formed from these reactions include various nimbin derivatives with enhanced biological activities or improved solubility .
Scientific Research Applications
Nimbin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Studied for its potential as a natural pesticide and insect repellent .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its effects on cell proliferation and apoptosis in cancer research .
Medicine:
- Potential therapeutic agent for treating inflammatory conditions, viral infections, and skin disorders.
- Explored for its antioxidant properties and potential protective effects on organs susceptible to oxidative damage .
Industry:
- Used in the formulation of eco-friendly agrochemicals and pesticides.
- Incorporated into skincare products for its anti-inflammatory and antioxidant properties .
Mechanism of Action
Nimbin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Properties: Nimbin may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .
Antioxidant Activity: Nimbin acts as a free radical scavenger, protecting cells from oxidative stress .
Antifungal and Antibacterial Effects: Nimbin disrupts the cell membrane integrity of certain microorganisms, leading to their death .
Comparison with Similar Compounds
Azadirachtin: Known for its potent insecticidal properties.
Salannin: Exhibits similar biological activities to nimbin but with different potency.
Nimbidin: Another neem-derived compound with antimicrobial and anti-inflammatory properties.
Uniqueness of Nimbin: Its relatively hydrophobic nature and the ability to form inclusion complexes make it a versatile compound for different applications .
Properties
IUPAC Name |
methyl 2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIBRJOQAYBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863659 |
Source
|
Record name | Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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